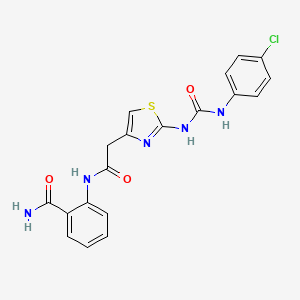

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide” is a chemical compound that contains a thiazole ring . Thiazoles are important heterocyclic compounds that have been associated with diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Synthesis Analysis

The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry . The presence of substituents on a particular position of the thiazole ring can greatly affect the biological outcomes . Therefore, researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures .Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazole derivatives have been reported to inhibit cancer cell proliferation, migration, and invasion through a variety of mechanisms and druggable targets . The presence of a particular group might also enhance the cellular accumulation into the protozoa .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Applications De Recherche Scientifique

Antitumor and Cytotoxic Activity

The thiazole ring has been associated with antitumor and cytotoxic effects. Researchers have synthesized various thiazole derivatives and evaluated their impact on cancer cells. For instance, a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides demonstrated potent cytotoxicity against prostate cancer cells .

Inhibition of Angiogenesis and Proliferation Pathways

The ureido-substituted 4-chlorophenylthiazole moiety may play a role in inhibiting critical tumor angiogenesis and proliferation pathways. Sorafenib, a drug approved for advanced hepatocellular carcinoma (HCC), targets VEGFR1–3, PDGFRβ, and Raf-MEK-ERK signaling pathways, contributing to its antitumor effects .

Biological System Modulation

When molecules containing the thiazole ring enter physiological systems, they interact unpredictably. These compounds can activate or inhibit biochemical pathways, enzymes, and receptors. The aromaticity of the thiazole ring allows for diverse interactions within biological systems .

Mécanisme D'action

Target of Action

The primary targets of this compound are C-RAF/FLT3 kinases . These kinases play a crucial role in cell signaling pathways, particularly those involved in cell growth and proliferation.

Mode of Action

The compound interacts with its targets by inhibiting the activity of C-RAF/FLT3 kinases . This inhibition disrupts the normal signaling pathways in the cell, leading to various changes in cellular function.

Biochemical Pathways

The inhibition of C-RAF/FLT3 kinases affects several biochemical pathways. These pathways are primarily involved in cell growth and proliferation. The disruption of these pathways can lead to a decrease in cell proliferation and an increase in cell death .

Pharmacokinetics

It is suggested that the compound has more aqueous solubility than sorafenib, which could potentially improve its bioavailability .

Result of Action

The compound’s action results in a decrease in cell proliferation and an increase in cell death . Specifically, it has been shown to suppress the formation of HepG2 colonies, inhibit rapid proliferation, exert marked migration inhibitory effects on HepG2 cells, induce cell cycle arrest in the G2/M phase, and lead to cell apoptosis .

Action Environment

It is known that the compound’s efficacy can be influenced by factors such as the presence of other compounds, the ph of the environment, and the temperature .

Orientations Futures

Thiazole derivatives, including “2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide”, continue to be a focus of research due to their diverse biological activities . Future research may focus on optimizing these compounds to reduce their cytotoxicity and develop a more drug-like profile .

Propriétés

IUPAC Name |

2-[[2-[2-[(4-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]acetyl]amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O3S/c20-11-5-7-12(8-6-11)22-18(28)25-19-23-13(10-29-19)9-16(26)24-15-4-2-1-3-14(15)17(21)27/h1-8,10H,9H2,(H2,21,27)(H,24,26)(H2,22,23,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJVYANFSAVZJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-(2-(3-(4-Chlorophenyl)ureido)thiazol-4-yl)acetamido)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(Pyrrolidin-1-ylmethyl)-6-azaspiro[2.5]octan-6-yl]prop-2-en-1-one](/img/structure/B2820835.png)

![2-(3-Chlorophenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2820840.png)

![(E)-3-(dimethylamino)-2-[2-(4-ethoxyphenoxy)benzoyl]-2-propenenitrile](/img/structure/B2820844.png)

![3-methyl-7-(4-methylbenzyl)-8-[(3-methylbutyl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2820845.png)